molecular formula C14H12O3 B1678072 Oxybenzone CAS No. 131-57-7

Oxybenzone

Cat. No. B1678072
CAS RN: 131-57-7
M. Wt: 228.24 g/mol
InChI Key: DXGLGDHPHMLXJC-UHFFFAOYSA-N
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Description

Oxybenzone, also known as Benzophenone-3, is an organic compound used in sunscreens and other personal care products to protect against the damaging effects of ultraviolet light . It belongs to the class of aromatic ketones known as benzophenones . It is a pale-yellow solid that is readily soluble in most organic solvents .


Synthesis Analysis

Oxybenzone was first synthesized in Germany by chemists König and Kostanecki in 1906 . It is produced by Friedel-Crafts reaction of benzoyl chloride with 3-methoxyphenol . Another synthesis method involves adding 2,4-dihydroxybenzophenone to dimethyl carbonate, and sodium carbonate, mixed and stirred, heated to 160-170°C, refluxed for 10 hours .


Molecular Structure Analysis

The molecular formula of Oxybenzone is C14H12O3 . It has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da . As a conjugated molecule, oxybenzone absorbs light at lower energies than many aromatic molecules .


Chemical Reactions Analysis

Oxybenzone absorbs UV-A ultraviolet rays, preventing them from reaching the skin . At low temperatures, it is possible to observe both the phosphorescence and the triplet-triplet absorption spectrum .


Physical And Chemical Properties Analysis

Oxybenzone is a pale-yellow solid that is readily soluble in most organic solvents . It has a molar mass of 228.247 g·mol −1, a density of 1.20 g cm −3, a melting point of 62 to 65 °C, and a boiling point of 224 to 227 °C .

Scientific Research Applications

  • Sunscreen Formulations

    • Field : Dermatology and Cosmetology
    • Application : Oxybenzone is widely used in sunscreen formulations due to its ability to absorb harmful UV rays . It mainly absorbs UVB radiation, which is responsible for sunburn and increases the risk of developing skin cancer .
    • Methods : Oxybenzone is added to sunscreen products during the manufacturing process. It is then applied topically to the skin to provide protection against UV radiation .
    • Results : While it is effective in protecting the skin from UV damage, there are concerns about its potential harm to humans and the environment .
  • Plastics

    • Field : Material Science
    • Application : Oxybenzone is used in plastics as an ultraviolet light absorber and stabilizer . It helps to prevent UV degradation of plastics, thereby extending their lifespan and maintaining their quality .
    • Methods : During the manufacturing process of plastics, Oxybenzone is added to the plastic material to enhance its resistance to UV radiation .
    • Results : The addition of Oxybenzone improves the durability and longevity of plastic products, but its environmental impact is a subject of ongoing research .
  • Hair Sprays

    • Field : Cosmetology
    • Application : Oxybenzone is used in hair sprays to protect the hair and the product from potential damage from sunlight exposure .
    • Methods : It is added to the formulation of hair sprays and applied to the hair as a protective layer against UV radiation .
    • Results : While it helps in maintaining the quality of the hair spray product and offers some level of protection to the hair, its safety profile is under scrutiny .
  • Cosmetics

    • Field : Cosmetology
    • Application : Oxybenzone is used in cosmetics as a photostabilizer . It helps to prevent potential damage from sunlight exposure to the cosmetic product and the skin .
    • Methods : It is incorporated into the formulation of various cosmetic products, which are then applied to the skin .
    • Results : Despite its widespread use, there are concerns about its potential endocrine-disrupting effects and other health risks .
  • Nail Polishes

    • Field : Cosmetology
    • Application : Oxybenzone is found in nail polishes, in concentrations up to 1%, to prevent potential damage from sunlight exposure .
    • Methods : It is added to the nail polish during the manufacturing process and applied to the nails as part of the cosmetic product .
    • Results : While it helps in maintaining the color and quality of the nail polish, its safety and environmental impact are subjects of ongoing research .
  • Environmental Health

    • Field : Environmental Health
    • Application : Studies have been conducted to understand the environmental impact of Oxybenzone, particularly its effects on wildlife and ecosystems .
    • Methods : Research involves the collection and analysis of environmental samples, as well as laboratory experiments to study the effects of Oxybenzone on various organisms .
    • Results : Oxybenzone has been found to pose potential harm to humans, wildlife, and ecosystems, leading to calls for ethical principles to guide environmental health decision-making .
  • Furniture Finishes

    • Field : Material Science
    • Application : Oxybenzone is used in furniture finishes to prevent potential damage from sunlight exposure .
    • Methods : It is added to the formulation of furniture finishes during the manufacturing process .
    • Results : The addition of Oxybenzone helps in maintaining the color and quality of the furniture finish, but its safety and environmental impact are subjects of ongoing research .
  • Toys

    • Field : Material Science
    • Application : Oxybenzone is used in toys to prevent potential damage from sunlight exposure .
    • Methods : It is incorporated into the material of toys during the manufacturing process .
    • Results : While it helps in maintaining the color and quality of the toys, its safety and environmental impact are subjects of ongoing research .
  • Fragrances

    • Field : Cosmetology
    • Application : Oxybenzone is used in fragrances as a photostabilizer . It helps to prevent potential damage from sunlight exposure to the fragrance product .
    • Methods : It is added to the formulation of fragrances and applied as part of the cosmetic product .
    • Results : Despite its widespread use, there are concerns about its potential endocrine-disrupting effects and other health risks .
  • Insecticides

    • Field : Environmental Health
    • Application : Studies have been conducted to understand the potential use of Oxybenzone in insecticides .
    • Methods : Research involves the collection and analysis of environmental samples, as well as laboratory experiments to study the effects of Oxybenzone on various organisms .
    • Results : Oxybenzone has been found to pose potential harm to humans, wildlife, and ecosystems, leading to calls for ethical principles to guide environmental health decision-making .
  • Flowering Plants

    • Field : Botany
    • Application : Oxybenzone can be found in various flowering plants .
    • Methods : It is naturally occurring and can be extracted from the plants .
    • Results : The role and impact of Oxybenzone in these plants are subjects of ongoing research .
  • Photographic Filters

    • Field : Photography
    • Application : Oxybenzone is used in photographic filters to prevent potential damage from sunlight exposure .
    • Methods : It is incorporated into the material of photographic filters during the manufacturing process .
    • Results : While it helps in maintaining the color and quality of the photographs, its safety and environmental impact are subjects of ongoing research .

Safety And Hazards

Oxybenzone may cause skin irritation, serious eye irritation, and respiratory irritation . It is also considered a potential endocrine disruptor . In the event of fire, oxybenzone may form hazardous combustion gases or vapours .

Future Directions

There are concerns about the environmental impact of Oxybenzone, particularly its effects on coral reefs . As a result, sunscreens containing oxybenzone have been banned from sale in Hawaii, Palau, and Thailand . Future research is needed to further investigate the environmental and health effects of Oxybenzone .

properties

IUPAC Name

(2-hydroxy-4-methoxyphenyl)-phenylmethanone
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InChI

InChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3
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InChI Key

DXGLGDHPHMLXJC-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
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Molecular Formula

C14H12O3
Record name 2-HYDROXY-4-METHOXYBENZOPHENONE
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DSSTOX Substance ID

DTXSID3022405
Record name 2-Hydroxy-4-methoxybenzophenone
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Molecular Weight

228.24 g/mol
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Physical Description

2-hydroxy-4-methoxybenzophenone appears as white to off-white or light yellow powder. (NTP, 1992), Dry Powder; Liquid, Colorless solid; [Hawley] Pale yellow powder; [MSDSonline], Solid
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Boiling Point

302 to 320 °F at 5 mmHg (NTP, 1992)
Record name 2-HYDROXY-4-METHOXYBENZOPHENONE
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Flash Point

100 °C (212 °F) - closed cup
Record name 2-Hydroxy-4-methoxybenzophenone
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.7 mg/L at 25 °C, Readily soluble in most organic solvents; freely soluble in alcohol and toluene; practically insoluble in water, Soluble in carbon tetrachloride, Solubility in various solvents (in percent): ethanol, 6%; acetone, >20%; chloroform, >20%; glycerin,<0.01%; isopropyl stearate, 9%; olive oil, 9%; peanut oil, 9%, 1.28e-01 g/L
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Record name 2-Hydroxy-4-methoxybenzophenone
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Density

1.32 at 25 °C
Record name 2-Hydroxy-4-methoxybenzophenone
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Vapor Pressure

0.00000142 [mmHg]
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Mechanism of Action

Oxybenzone absorbs UV-A ultraviolet rays, preventing them from reaching the skin., Hirschsprung's disease (HSCR) is neonatal intestinal abnormality which derived from the failure of enteric neural crest cells migration to hindgut during embryogenesis from 5 to 12 weeks. Currently, the knowledge of environmental factors contributing to HSCR is still scarce. Benzophenone-3 (BP-3) is one of the most widely used UV filters, and has weak estrogen and strong anti-androgenic effects. In order to examine the effect of maternal BP-3 exposure on development of offspring and explore the potential mechanism, we conducted case and control study and in vitro study. In this work, BP-3 concentrations in maternal urine was detected by ultra-high performance liquid chromatography. Besides, we investigated the cytotoxicity and receptor tyrosine kinase (RET) expression in cells exposed to BP-3. The results showed that maternal BP-3 exposure was associated with offspring's HSCR in the population as well as inhibited migration of 293T and SH-SY5Y cells. What's more, we discovered dose-response relationship between RET expression and BP-3 exposure dose, and miR-218 and some other genes involved in SLIT2/ROBO1-miR-218-RET/PLAG1 pathway were also related to BP-3 exposure. Therefore, we deduced that BP-3 influenced cell migration via SLIT2/ROBO1-miR-218-RET/PLAG1 pathway. Our study firstly revealed the relationship between maternal BP-3 exposure and HSCR as well as its potential mechanism., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/, Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm., The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens. /Sunscreens/
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Impurities

Impurities/accompanying contaminants: Organic solvents: < 0.01% Xylene; Polycyclic aromatic hydrocarbons: < 10 ppb (total); Benzo(a)-pyrene: < 1 ppb; Heavy metals: < 10 ppm.
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Product Name

Oxybenzone

Color/Form

Colorless crystals, Crystals from isopropanol, White yellowish, cream colored powder, Pale yellow powder

CAS RN

131-57-7
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Melting Point

151 °F (NTP, 1992), 65.5 °C
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Hydroxy-4-methoxybenzophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oxybenzone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

2-hydroxy-4-octoxybenzopnenone; 2,4-dihydroxybenzophenone; 2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole; 2-(2'-hydroxy-3',5'-di-t-butyl-phenyl)-5-chlorobenzotriazole; 2-(2'-hydroxy-5'-methylphenyl)benzotriazole; 2-(2'-hydroxy-3',5'-di-t-amylphenyl) benzotriazole; phenyl salicylate; 2,4-di-t-butylphenyl-3,5-di-t-butyl-4-hydroxybenzoate.
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2,4-di-t-butylphenyl-3,5-di-t-butyl-4-hydroxybenzoate
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Synthesis routes and methods II

Procedure details

The above prepared (2,4-dihydroxy-phenyl)-phenyl-methanone (0.775 g, 3.62 mmol) was dissolved in 15 mL of acetonitrile and treated successively at 0° C. with Cs2CO3 (1.297 g, 1.1 eq.) and iodomethane (0.242 mL, 1.08 eq.), and the mixture was then stirred over night at ambient temperature. Pouring onto crashed ice/NH4Cl, twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents, followed by flash chromatography (SiO2, heptane/AcOEt=9/1), delivered 0.681 g of the title compound as off-white oil.
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1.297 g
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0.242 mL
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15 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

214 g ( =1.0 mole) of 2,4-dihydroxybenzophenone were added to a mixture of 500 ml of 2 N sodium hydroxide solution and 150 ml of water at room temperature and stirring was carried out until everything had dissolved (20 minutes). Thereafter, 31.6 ml (=0.33 mole) of dimethyl sulfate were added and stirring was continued for 0.5 hour, after which a further 31.6 ml (=0.33 mole) of dimethyl sulfate were added while stirring. After 0.5 hour, a further 31.6 ml (=0.33 mole) of dimethyl sulfate were added while stirring and, after 0.5 hour, 50 ml of 2 N sodium hydroxide solution and 9.5 ml of dimethyl sulfate were added. The mixture was stirred for 1 hour at room temperature, 30 ml of concentrated ammonia solution were added and stirring was then continued for a further 0.5 hour. The precipitate which had separated out was filtered off under suction and washed with a little water to give 349 g (202.4 g of dry product=89% of theory) of moist 2-hydroxy-4-methoxybenzophenone, which contains 1.07% of 2,4-dimethoxybenzophenone. The moist filtration residue was recrystallized from 1,170 ml of methanol with the addition of 5 g of active carbon. After filtration under suction and drying under reduced pressure from a water pump at 50° C., 171 g (=75% of theory) of pure 2-hydroxy-4-methoxybenzophenone of melting point 62°-63° C. were obtained. According to gas chromatography, the product did not contain any dimethoxy derivative.
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214 g
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150 mL
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31.6 mL
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31.6 mL
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31.6 mL
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50 mL
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9.5 mL
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30 mL
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Synthesis routes and methods V

Procedure details

2-hydroxy-4-octoxybenzophenone: 2,4-dihydroxybenzophenone; 2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole; 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole; 2-(2'-hydroxy-5'-methylphenyl)benzotriazole; 2-(2'-hydroxy-3',5'-di-t-amylphenyl)benzotriazole; phenyl salicylate: 2,4-di-t-butylphenyl-3,5-di-t-butyl-4-hydroxybenzoate.
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2,4-di-t-butylphenyl-3,5-di-t-butyl-4-hydroxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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